Nonacosan-10-ol

Antimicrobial Research Natural Product Chemistry Pharmaceutical Development

Inconsistent supply of high-purity nonacosan-10-ol compromises hydrophobic coating and biomarker research. This ultra-long-chain C29 secondary fatty alcohol (CAS 504-55-2) with defined stereochemistry resolves these challenges: • Superhydrophobic surfaces: water contact angle up to 149° for sustainable coatings. • Antibacterial activity: 46 ± 0.9 mm inhibition zone against E. coli at 300 µg/mL. • Conifer wax biomarker: 77.08% mean abundance in Pinus halepensis needle wax. Quote-based procurement with documented purity and global shipping.

Molecular Formula C29H60O
Molecular Weight 424.8 g/mol
CAS No. 504-55-2
Cat. No. B1263646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonacosan-10-ol
CAS504-55-2
Synonyms10-nonacosanol
nonacosan-10-ol
Molecular FormulaC29H60O
Molecular Weight424.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCC(CCCCCCCCC)O
InChIInChI=1S/C29H60O/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-22-24-26-28-29(30)27-25-23-21-10-8-6-4-2/h29-30H,3-28H2,1-2H3
InChIKeyCPGCVOVWHCWVTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nonacosan-10-ol Sourcing Guide


Nonacosan-10-ol (also known as 10-nonacosanol or ginnol) is an ultra-long-chain secondary fatty alcohol with the molecular formula C29H60O and a molecular weight of 424.8 g/mol. It is a naturally occurring plant metabolite and a prominent component of epicuticular waxes in many conifers and other plant species [1]. The compound exists as two enantiomers, with the (S)-enantiomer being the naturally predominant form, and is characterized by a hydroxyl group at the 10th carbon position of a 29-carbon linear alkane chain [2]. This specific structural feature imparts distinct physicochemical properties, including crystallinity and hydrophobicity, which underpin its utility in advanced material science, biological research, and sustainable industrial processes [3].

Why Generic Substitution Fails for Nonacosan-10-ol


Substituting Nonacosan-10-ol with a generic long-chain fatty alcohol (e.g., 1-octacosanol, 1-triacontanol) or even a structurally related alkane (e.g., nonacosane) is not scientifically viable for applications requiring its specific properties. The precise position of the secondary hydroxyl group at C-10 dictates its unique crystalline packing, extensive hydrogen-bonding network, and resulting supramolecular structures like nanotubes, which are not replicated by primary alcohols or hydrocarbons of similar chain length [1]. These structural features are directly responsible for its demonstrated biological activities, such as selective nematicidal and antibacterial effects [2], and its material performance characteristics, including the formation of highly hydrophobic surfaces [3]. Consequently, sourcing the correct isomer and purity grade is paramount for experimental reproducibility and functional performance in specialized research and industrial contexts.

Nonacosan-10-ol Performance Evidence


Antibacterial Activity Against Gram-Negative Bacteria

Nonacosan-10-ol demonstrates strong antibacterial activity against several Gram-negative bacteria. At a concentration of 300 µg/mL, it produced a zone of inhibition (IZ) of 46 ± 0.9 mm against Escherichia coli and 22 ± 0.4 mm against Klebsiella pneumoniae [1]. In the same assay, the alkaloid cisand trans-protopinium was more potent, but Nonacosan-10-ol's activity is notable for a long-chain fatty alcohol, which are typically less active against Gram-negative organisms.

Antimicrobial Research Natural Product Chemistry Pharmaceutical Development

Unique Crystallinity and Hydrogen Bonding

FTIR spectroscopy of synthesized racemic nonacosan-10-ol reveals a distinct spectral signature characterized by extensive hydrogen bonding, an orthorhombic perpendicular subcell packing, and a methylene wagging progression diagnostic of an all-trans conformational order [1]. This specific crystalline arrangement is a direct consequence of the secondary alcohol group at the C-10 position and is fundamentally different from the packing of primary alcohols or alkanes of similar chain length, which lack this precise hydrogen-bonding motif.

Materials Science Surface Chemistry Analytical Chemistry

Conifer Needle Wax Biomarker Abundance

In the epicuticular wax of Pinus halepensis (Aleppo pine) needles, nonacosan-10-ol constitutes an average of 77.08% of the total wax composition, significantly higher than the next most abundant compound classes, the n-alkanes C27 and C29, which account for 32.4% and 25.8%, respectively [1]. This extreme predominance is a key chemotaxonomic marker for many conifer species and contrasts sharply with the wax composition of angiosperms, which are often dominated by other compound classes like esters or primary alcohols.

Botany Chemotaxonomy Environmental Science

Superhydrophobic Surface Generation

Application of purified nonacosan-10-ol to a standard filter paper substrate resulted in the formation of a highly hydrophobic surface, achieving a preliminary water contact angle of up to 149° [1]. This value is approaching the superhydrophobic threshold (contact angle >150°) and is achieved with a single-component, naturally-derived coating. This performance is directly linked to the compound's ability to form a crystalline, low-energy surface, a property not generally observed with shorter-chain alcohols or alkanes which produce less stable or lower-angle hydrophobic layers.

Materials Engineering Surface Coatings Sustainable Chemistry

Nonacosan-10-ol Validated Use Cases


Bio-based Superhydrophobic Coatings and Packaging

Leveraging its proven ability to generate surfaces with a water contact angle up to 149° [1], Nonacosan-10-ol is a prime candidate for formulating sustainable, water-repellent coatings for textiles, paper, and building materials. Furthermore, its incorporation into polyethylene composites has been modeled to optimize oxygen diffusion rates, indicating potential for next-generation food packaging that extends shelf life [2].

Antibacterial and Nematicidal Lead Compounds

The demonstrated in vitro antibacterial activity, with a zone of inhibition of 46 ± 0.9 mm against E. coli at 300 µg/mL [3], and reported nematicidal properties [4], establish Nonacosan-10-ol as a natural product scaffold for the development of novel antimicrobial or antiparasitic agents. Researchers can utilize this quantitative baseline to design and evaluate semi-synthetic derivatives with potentially enhanced potency and selectivity.

Conifer Chemotaxonomic Marker & Environmental Tracer

Its extraordinary abundance, averaging 77.08% in Pinus halepensis needle wax [5], makes Nonacosan-10-ol an ideal and highly specific biomarker. This can be leveraged for the quality control and authentication of conifer essential oils and extracts, as well as in environmental science for tracing the origin and fate of conifer-derived organic matter in soil and sedimentary archives.

Biomimetic Material Synthesis & Crystallization

The well-characterized crystalline structure and hydrogen-bonding network of Nonacosan-10-ol, as defined by FTIR spectroscopy [6], provide a model system for studying the self-assembly of biological waxes into complex structures like nanotubes. This fundamental knowledge informs the bottom-up design of biomimetic materials with tailored surface properties and hierarchical architectures.

Technical Documentation Hub

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